Ezetimibe phenoxy glucuronide-D4

Vue d'ensemble

Description

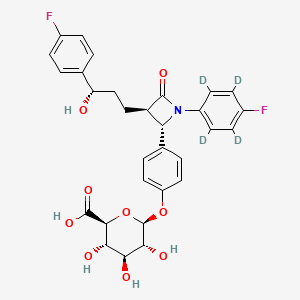

Ezetimibe phenoxy glucuronide-D4 is a deuterium-labeled derivative of ezetimibe phenoxy glucuronide, which is an active metabolite of ezetimibe. Ezetimibe is a potent cholesterol absorption inhibitor used to lower plasma low-density lipoprotein cholesterol levels. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolism of ezetimibe in scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ezetimibe phenoxy glucuronide-D4 involves multiple steps. Initially, deuterium-labeled fluorobenzene is used to prepare deuterium-labeled ezetimibe. This process involves several chemical reactions, including halogenation, nucleophilic substitution, and cyclization. The final step involves the glucuronidation of deuterium-labeled ezetimibe to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the synthesis and ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ezetimibe phenoxy glucuronide-D4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques like HPLC and MS to determine their structure and purity .

Applications De Recherche Scientifique

Pharmacokinetic Studies

Ezetimibe phenoxy glucuronide-D4 is utilized as an internal standard in pharmacokinetic studies to evaluate the metabolic pathways of Ezetimibe. Its deuterated nature allows for precise quantification in biological matrices, facilitating the understanding of absorption, distribution, metabolism, and excretion (ADME) of the parent drug.

The compound plays a crucial role in the development and validation of analytical methods for Ezetimibe and its metabolites. It is often used in Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), ensuring that pharmaceutical formulations meet regulatory standards.

Case Study: Method Validation for Ezetimibe Analysis

A recent study focused on developing a high-performance liquid chromatography (HPLC) method for quantifying Ezetimibe and its glucuronide metabolites. This compound was employed as an internal standard to enhance the accuracy and reliability of the results. The method demonstrated a linear response over a wide concentration range with acceptable recovery rates, validating its use in routine QC testing.

Therapeutic Investigations

Research indicates that this compound may have implications beyond mere metabolic tracking. Its antihyperlipoproteinemic activity suggests potential therapeutic benefits in managing dyslipidemia and associated cardiovascular risks.

Table 2: Research Findings on Therapeutic Applications

| Study Reference | Findings |

|---|---|

| Stolk et al., 2006 | Reported severe hepatic side effects in some patients using Ezetimibe. |

| Lee et al., 2016 | Found that Ezetimibe activates Nrf2, providing protective effects against diet-induced nonalcoholic steatohepatitis. |

Regulatory and Quality Control Applications

This compound is essential in regulatory submissions where accurate measurement of drug metabolites is required. Its stability and reliability make it suitable for use in compliance with Good Laboratory Practice (GLP) guidelines.

Mécanisme D'action

Ezetimibe phenoxy glucuronide-D4 exerts its effects by inhibiting the absorption of cholesterol in the small intestine. The primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the uptake of cholesterol. By inhibiting NPC1L1, this compound reduces the delivery of intestinal cholesterol to the liver, thereby lowering plasma cholesterol levels .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ezetimibe: The parent compound, which is also a cholesterol absorption inhibitor.

Ezetimibe glucuronide: Another metabolite of ezetimibe with similar properties.

Deuterium-labeled ezetimibe: Used for similar pharmacokinetic and metabolism studies.

Uniqueness

Ezetimibe phenoxy glucuronide-D4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms make it easier to trace and study the compound’s pharmacokinetics and metabolism, providing more accurate and detailed information compared to non-labeled compounds .

Activité Biologique

Ezetimibe phenoxy glucuronide-D4 (EZE-Ph-D4) is a deuterium-labeled active metabolite of ezetimibe, a selective cholesterol absorption inhibitor. This compound plays a critical role in the pharmacological effects of ezetimibe, particularly in managing hyperlipidemia by inhibiting cholesterol absorption in the intestines. This article explores the biological activity of EZE-Ph-D4, focusing on its pharmacokinetics, metabolic pathways, and interactions with various transporters.

Overview of Ezetimibe and Its Metabolite

Ezetimibe (EZE) is primarily used to lower cholesterol levels by blocking the absorption of dietary cholesterol and bile acids in the small intestine. After oral administration, EZE is rapidly absorbed and extensively metabolized to form EZE-Ph, which exhibits enhanced potency compared to its parent compound in inhibiting cholesterol absorption . The conversion of EZE to EZE-Ph occurs predominantly in the intestines and liver through glucuronidation processes mediated by UDP-glucuronosyltransferases (UGTs) .

Absorption and Distribution

EZE undergoes significant first-pass metabolism after oral administration, with over 80% converted to EZE-Ph. The pharmacokinetics of EZE-Ph are influenced by factors such as hepatic function and the presence of bile acids, which can inhibit its uptake by transporters like organic anion transporting polypeptides (OATPs) .

Table 1: Pharmacokinetic Parameters of EZE and EZE-Ph

| Parameter | Ezetimibe (EZE) | Ezetimibe Phenoxy Glucuronide (EZE-Ph) |

|---|---|---|

| Oral Bioavailability | High | High |

| Peak Plasma Concentration (Cmax) | Varies | Higher than EZE |

| Area Under Curve (AUC) | Lower than EZE-Ph | Significantly higher |

| First-Pass Metabolism | Significant | Less affected by hepatic impairment |

EZE-Ph exerts its biological effects primarily through the inhibition of the Niemann-Pick C1-like 1 (NPC1L1) protein, which is crucial for cholesterol uptake in enterocytes. This action leads to decreased intestinal cholesterol absorption, resulting in lower serum cholesterol levels. The enhanced activity of EZE-Ph compared to EZE suggests that glucuronidation increases its efficacy as a lipid-lowering agent .

Effects of Hepatic Impairment

Research indicates that hepatic impairment significantly alters the disposition of both EZE and its metabolites. In studies using carbon tetrachloride (CCl₄)-induced hepatic failure models, plasma exposure to both compounds increased markedly due to decreased glucuronidation capacity in the liver . The following table summarizes findings from these studies:

Table 2: Impact of Hepatic Impairment on Drug Disposition

| Condition | Plasma Exposure Increase (fold) |

|---|---|

| Ezetimibe (oral administration) | 11.1 |

| Ezetimibe Phenoxy Glucuronide (oral administration) | 4.4 |

| Ezetimibe (IV administration) | 2.1 |

| Ezetimibe Phenoxy Glucuronide (IV administration) | 16.4 |

Case Studies

Several case studies have highlighted the clinical implications of altered pharmacokinetics due to hepatic impairment:

- Case Study 1 : A patient with chronic liver disease exhibited elevated levels of both EZE and EZE-Ph after standard dosing, suggesting that clinicians should monitor lipid levels closely in such patients.

- Case Study 2 : In a cohort study involving patients with varying degrees of liver function, those with severe impairment showed significantly higher plasma concentrations of EZE-Ph, correlating with reduced hepatic clearance rates .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1/i7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFYCFMTERCNEW-MKSNJYNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F2NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.